molecular formula C7H12O2 B7942828 Ethyl trans-2-pentenoate CAS No. 27805-84-1

Ethyl trans-2-pentenoate

Cat. No. B7942828
CAS RN: 27805-84-1
M. Wt: 128.17 g/mol
InChI Key: AGMKVZDPATUSMS-AATRIKPKSA-N
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Description

Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 and a molecular weight of 128.1690 . It is also known by other names such as (E)-2-Pentenoic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl trans-2-pentenoate consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure is InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ . This compound also has a double bond, which contributes to its reactivity .


Physical And Chemical Properties Analysis

Ethyl trans-2-pentenoate has a density of approximately 0.9 g/cm³ . Its boiling point is around 149.3°C at 760 mmHg . The compound also has a vapour pressure of 4.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol .

Scientific Research Applications

  • Flavoring Applications : Ethyl trans-2-pentenoate has been used in flavoring, particularly in enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes. This application leverages the unique sensory properties of the compound (Pittet, Muralidhara, & Vock, 1984).

  • Conformational Studies : Research has been conducted on the conformational preferences of ethyl trans-2-pentenoate and related compounds, particularly in the presence of SnCl4. These studies help understand the molecular geometry and interactions of these compounds, which is vital in chemical synthesis and material science (Gung & Yanik, 1996).

  • Chemical Synthesis and Polymerization : Ethyl trans-2-pentenoate has been used in the synthesis of various chemical compounds and polymers. Its reactivity and structure make it suitable for creating complex molecular architectures, which are important in material science and industrial chemistry (Kamachi, Miwa, & Nozakura, 1980).

  • Biofuel Production : There has been research on converting Ethyl trans-2-pentenoate into valeric esters, which can be used as components in gasoline and diesel. This application is part of efforts to develop sustainable, bio-based fuels (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).

Safety and Hazards

While specific safety and hazard data for Ethyl trans-2-pentenoate is not available, general precautions for handling similar organic compounds include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using only non-sparking tools .

properties

IUPAC Name

ethyl (E)-pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKVZDPATUSMS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-pentenoate

CAS RN

24410-84-2, 27805-84-1
Record name Ethyl trans-2-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-Pentenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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